2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, an isothiazolidinone ring, and a trimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isothiazolidinone ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent.
Introduction of the chloro group: Chlorination of the benzamide core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the trimethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, derivatives of benzamides and isothiazolidinones are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the isothiazolidinone ring.
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the chloro group.
2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide: Lacks the trimethoxyphenyl group.
Uniqueness
The uniqueness of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3,4,5-trimethoxyphenyl)benzamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19ClN2O7S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-chloro-N-(3,4,5-trimethoxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C19H19ClN2O7S/c1-27-15-8-11(9-16(28-2)18(15)29-3)21-19(24)13-5-4-12(10-14(13)20)22-17(23)6-7-30(22,25)26/h4-5,8-10H,6-7H2,1-3H3,(H,21,24) |
InChI Key |
HGKJIPGVKARMTE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl |
Origin of Product |
United States |
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